(5-Methoxy-1-benzofuran-3-yl)acetic acid
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Overview
Description
(5-Methoxy-1-benzofuran-3-yl)acetic acid is an organic compound with the molecular formula C11H10O4 and a molecular weight of 206.19 g/mol It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-1-benzofuran-3-yl)acetic acid typically involves the reaction of 5-methoxybenzofuran with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the use of 5-methoxybenzofuran-3-carboxylic acid as a starting material, which is then converted to the acetic acid derivative through esterification and subsequent hydrolysis .
Industrial Production Methods
Industrial production of this compound is less common due to its primary use in research. large-scale synthesis can be achieved using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-1-benzofuran-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzofuran-3-carboxylic acid derivatives, while reduction can produce benzofuran-3-ylmethanol .
Scientific Research Applications
(5-Methoxy-1-benzofuran-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals .
Mechanism of Action
The mechanism of action of (5-Methoxy-1-benzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Benzofuran-3-ylacetic acid: Lacks the methoxy group, resulting in different chemical properties and biological activities.
5-Hydroxy-1-benzofuran-3-yl)acetic acid:
5-Methyl-1-benzofuran-3-yl)acetic acid: The methyl group provides different steric and electronic effects compared to the methoxy group.
Uniqueness
(5-Methoxy-1-benzofuran-3-yl)acetic acid is unique due to the presence of the methoxy group, which influences its chemical reactivity and potential biological activities. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(5-methoxy-1-benzofuran-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-8-2-3-10-9(5-8)7(6-15-10)4-11(12)13/h2-3,5-6H,4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJECPZMQFHRYGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=C2CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17249-70-6 |
Source
|
Record name | 5-Methoxy-3-benzofuranacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17249-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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